molecular formula C9H5BrF3NS B12848620 6-Bromo-3-(trifluoromethylthio)indole

6-Bromo-3-(trifluoromethylthio)indole

Cat. No.: B12848620
M. Wt: 296.11 g/mol
InChI Key: DZYJPMPNWAWWIT-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethylthio)indole is a sophisticated indole derivative designed for advanced research and development. This compound integrates two highly valuable functional groups: a bromo substituent at the 6-position and a trifluoromethylthio (SCF3) group at the 3-position of the indole scaffold. The SCF3 group is a privileged motif in medicinal and agrochemical chemistry due to its strong electron-withdrawing nature and high lipophilicity, which significantly improves a molecule's ability to cross cell membranes and its metabolic stability . The bromine atom serves as an excellent handle for further structural diversification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate a library of analogs from this single, versatile intermediate . This makes this compound an essential building block for the synthesis of potentially bioactive molecules, particularly in the construction of complex heterocyclic systems like pyrrolo[1,2-a]indol-3-ones, which are prevalent in natural products and pharmaceuticals . Its primary applications are in drug discovery and development programs, where it is used to create novel candidates, and in material science research. This product is intended for use in a controlled laboratory environment by qualified professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrF3NS

Molecular Weight

296.11 g/mol

IUPAC Name

6-bromo-3-(trifluoromethylsulfanyl)-1H-indole

InChI

InChI=1S/C9H5BrF3NS/c10-5-1-2-6-7(3-5)14-4-8(6)15-9(11,12)13/h1-4,14H

InChI Key

DZYJPMPNWAWWIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2SC(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo 3 Trifluoromethylthio Indole

Direct Trifluoromethylthiolation Strategies for Indole (B1671886) Systems

Direct C-H functionalization is the most atom-economical approach to introduce the SCF3 moiety onto the indole core. These strategies can be broadly categorized into electrophilic and radical-mediated pathways, each offering distinct advantages in terms of reagents, conditions, and regiochemical outcomes.

Electrophilic trifluoromethylthiolation relies on the generation of an electrophilic "SCF3+" equivalent that reacts with the nucleophilic indole ring. The inherent electron-rich nature of the indole C3 position makes it the kinetically favored site for electrophilic attack, providing a direct route to 3-substituted products like 6-Bromo-3-(trifluoromethylthio)indole.

The development of stable, safe, and effective electrophilic trifluoromethylthiolating reagents has been crucial for the advancement of this field. Early methods often involved unstable or difficult-to-handle reagents. More recent innovations include hypervalent iodine compounds and N-trifluoromethylthio-substituted imides. nih.gov

A notable development is a thermally stable, solid hypervalent iodine-based reagent, which can be synthesized from a precursor and silver(I) trifluoromethanethiolate (AgSCF3). thieme-connect.com This reagent has proven effective in the Brønsted acid-catalyzed trifluoromethylthiolation of a wide array of indoles. The reaction demonstrates broad functional group tolerance, accommodating both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). Substrates with halogen substituents, including bromo, chloro, and fluoro groups, are well-tolerated, proceeding to the desired products in good to excellent yields. thieme-connect.com For instance, the reaction of 6-bromoindole (B116670) would be expected to proceed efficiently to yield this compound.

Another class of effective reagents includes N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide. acs.orgresearchgate.net These reagents are often employed in metal-catalyzed reactions but can also participate in other transformations.

The substrate scope for these reactions is generally broad. As illustrated in the table below, various substitutions on the indole ring are compatible with electrophilic trifluoromethylthiolation conditions.

Table 1: Representative Substrate Scope for Electrophilic Trifluoromethylthiolation of Indoles

Indole Substrate Product Yield (%) Source
Indole 99% thieme-connect.com
5-Bromoindole 80% thieme-connect.com
6-Chloroindole 95% thieme-connect.com
5-Nitroindole 60% thieme-connect.com
5-Methoxyindole 99% thieme-connect.com

Yields are based on a Brønsted acid-catalyzed system using a hypervalent iodine-derived reagent. The successful trifluoromethylthiolation of various halogenated indoles suggests a high probability of success for 6-bromoindole. thieme-connect.com

For electrophilic substitution, the regiochemical outcome is largely governed by the intrinsic electronic properties of the indole ring. The highest occupied molecular orbital (HOMO) has the largest coefficient at the C3 position, making it the most nucleophilic and the default site of attack for electrophiles. Therefore, direct Brønsted acid-catalyzed electrophilic trifluoromethylthiolation of 6-bromoindole using reagents like hypervalent iodine compounds predictably yields the C3-substituted product, this compound. thieme-connect.comresearchgate.net

However, regioselectivity can be deliberately altered through catalyst control. For example, rhodium(III)-catalyzed C-H activation has been shown to selectively direct trifluoromethylthiolation to the C2 position of the indole ring. acs.org This method typically requires a directing group on the indole nitrogen. This orthogonal selectivity highlights the power of transition metal catalysis to overcome the inherent reactivity of the substrate, although it diverts the synthesis away from the C3-substituted target. Palladium catalysis has also been explored for achieving regioselective functionalization of alkenes to form trifluoromethyl-containing indoles, where the final substitution pattern is controlled by the structure of the starting alkene. nih.gov

Radical-based methods offer a complementary approach to C-SCF3 bond formation. These reactions proceed through a different mechanism, involving the generation of a trifluoromethylthio radical (•SCF3), which then adds to the indole system.

The merger of photoredox catalysis with transition metal catalysis has enabled novel reactivity by accessing radical intermediates under mild conditions. nih.gov Visible-light photoredox catalysis is a powerful tool for generating radicals from stable precursors. In the context of trifluoromethylthiolation, a photocatalyst, upon excitation by light, can induce a single-electron transfer (SET) event to generate the key •SCF3 radical from a suitable precursor like AgSCF3. nih.gov This radical can then engage in a C-H functionalization cascade. While direct photoredox-catalyzed trifluoromethylthiolation of 6-bromoindole has not been explicitly detailed, related transformations are well-documented. For example, photoredox catalysis has been successfully used for C-F bond formation and the arylation of gold complexes, demonstrating the principle of using light to mediate the formation of bonds involving fluorinated groups. nih.govnih.gov The general applicability of photoredox catalysis for C-C bond formation from C-H bonds further supports its potential in this area. princeton.edu

The development of metal-free synthetic methods is of high interest due to cost reduction and minimization of toxic metal residues in the final products. Metal-free radical processes for trifluoromethylation of indoles have been successfully developed, often using an oxidant like sodium persulfate to generate a trifluoromethyl radical from a precursor such as sodium triflinate (CF3SO2Na). rsc.orgnih.gov These reactions are believed to proceed via a free radical pathway. nih.gov

Similar principles apply to trifluoromethylthiolation. For instance, the cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles using AgSCF3 and an oxidant like ammonium (B1175870) persulfate ((NH4)2S2O8) is believed to involve a radical mechanism. nih.gov The addition of a radical scavenger such as TEMPO was shown to inhibit the reaction, providing strong evidence for the involvement of radical intermediates. nih.gov These conditions were shown to be compatible with a bromo-substituted indole ring. beilstein-journals.org This suggests that a metal-free, oxidant-initiated radical reaction could be a viable strategy for the synthesis of this compound from 6-bromoindole and a trifluoromethylthio source.

Transition Metal-Catalyzed Trifluoromethylthiolation of Indoles

The introduction of the trifluoromethylthio (-SCF3) group into organic molecules is of great interest as it can enhance properties like lipophilicity and metabolic stability. Transition metal-catalyzed reactions have become a powerful tool for forming C-SCF3 bonds directly on the indole scaffold. rsc.orgrsc.org These methods often involve the C-H functionalization of the indole ring, providing an atom-economical route to trifluoromethylthiolated products. rsc.org Various metals, including palladium, rhodium, and copper, have been successfully employed to catalyze this transformation, each with distinct advantages regarding reactivity, selectivity, and substrate scope. nih.govresearchgate.netacs.orgresearchgate.net

Palladium-Catalyzed Methods for Indole Derivatization

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-C and C-X bonds. In the context of indole chemistry, palladium catalysts have been used for oxidative trifluoromethylation, demonstrating their utility in functionalizing the indole core. For instance, palladium-catalyzed reactions can achieve the trifluoromethylation of indoles at room temperature. nih.gov While direct palladium-catalyzed trifluoromethylthiolation is less common, the principles of palladium-catalyzed alkene difunctionalization have been applied to construct trifluoromethyl-containing indole and indoline (B122111) scaffolds from alkene precursors. nih.gov This approach involves a palladium-catalyzed annulation where the structure of the starting alkene dictates the final heterocyclic product. nih.gov Such strategies highlight palladium's versatility in creating complex, fluorinated indole derivatives.

Rhodium-Catalyzed C-H Activation for Trifluoromethylthiolation

Rhodium catalysis has emerged as a highly effective method for the direct trifluoromethylthiolation of indoles via C-H activation. nih.govacs.org Specifically, Cp*Rh(III) complexes are efficient catalysts for this transformation, typically requiring a directing group on the indole nitrogen to achieve high regioselectivity. nih.govsnnu.edu.cn This C-S coupling reaction generally occurs at the C2 position of the indole ring. nih.govsnnu.edu.cn An important feature of this methodology is its tolerance for a wide range of functional groups, including halides like bromide, which allows for the synthesis of precursors such as 6-bromo-2-(trifluoromethylthio)indoles, which could potentially be isomerized or serve as building blocks. snnu.edu.cn The reaction often employs electrophilic SCF3 reagents like N-trifluoromethylthiosaccharin. nih.gov

Table 1: Example of Rh(III)-Catalyzed C2-Trifluoromethylthiolation of Indoles This table summarizes typical findings in the field and is not specific to the 6-bromo-3-SCF3 isomer.

Catalyst SystemSCF3 SourceDirecting GroupPositionYieldReference
[RhCpCl2]2 / AgSbF6N-trifluoromethylthiosaccharin2-PyridylC2High snnu.edu.cn
[RhCpCl2]2 / AgSbF6 / Zn(OTf)2N-trifluoromethylthiosaccharin2-PyridylC2~83% snnu.edu.cn
RhCp*(MeCN)32N-trifluoromethylthiosaccharin2-PyridylC2Moderate snnu.edu.cn
Copper-Mediated Trifluoromethylthiolation

Copper-mediated and -catalyzed reactions provide a practical and cost-effective alternative for the trifluoromethylthiolation of indoles. researchgate.net These methods can proceed through various mechanisms and utilize different copper sources, such as CuI, CuCl, or CuF2. researchgate.netmdpi.comccspublishing.org.cn Copper catalysts can activate nucleophilic indoles towards electrophilic SCF3 reagents or facilitate reactions with nucleophilic SCF3 sources. ccspublishing.org.cnacs.org For example, copper(I) chloride has been used to catalyze the trifluoromethylthiolation of indoles with reagents like trifluoromethanesulfonyl hypervalent iodonium (B1229267) ylide or diazo-triflone. researchgate.netacs.org These reactions are generally tolerant of various substituents on the indole ring and proceed under relatively mild conditions. researchgate.net

Table 2: Examples of Copper-Mediated Indole Trifluoromethylthiolation This table summarizes typical findings in the field.

Copper SourceSCF3 SourceSolventTemperaturePositionReference
CuClDiazo-triflone1,4-Dioxane50 °CC3 researchgate.net
CuIAgSCF3DCERoom TempC3 ccspublishing.org.cn
Cu(OAc)2Togni ReagentNot specifiedNot specifiedC3 mdpi.com

Indole Ring Construction with Pre-Installed Halogen and Trifluoromethylthio Functionalities

An alternative to functionalizing a pre-existing indole ring is to construct the indole scaffold from acyclic precursors that already contain the desired substituents. This approach offers control over the final substitution pattern and avoids issues with regioselectivity that can plague direct functionalization methods.

Cascade Cyclization Strategies for Polyfunctionalized Indoles

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming events that occur in a single synthetic operation without isolating intermediates. This strategy is highly efficient for assembling complex molecular architectures like polyfunctionalized indoles. rsc.orgresearchgate.net A cascade process to form a this compound would start with precursors designed to cyclize and form the indole core. For example, a substituted N-acyl aniline (B41778) could undergo an acid-catalyzed dearomatizing cyclization to generate N-fused polycyclic indolines. researchgate.net Similarly, radical cascade cyclizations have been developed to produce indole-fused derivatives from accessible starting materials. rsc.org Applying this logic, one could envision a strategy starting with a 4-bromoaniline (B143363) derivative that is further substituted with a side chain containing the trifluoromethylthio group, which would then undergo a designed cascade cyclization to form the target indole ring.

Multi-Component Reactions for 6-Bromoindole Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a single product that incorporates atoms from all starting materials. nih.govrsc.org MCRs are prized for their high step- and atom-economy, making them ideal for rapidly generating libraries of complex molecules. nih.gov While a specific MCR for this compound is not established, the strategy is applicable. A hypothetical MCR could involve the reaction of a 4-bromoaniline, a trifluoromethylthiolated carbonyl compound (or its precursor), and a third component to provide the remaining carbon atom of the pyrrole (B145914) ring, all brought together by a suitable catalyst. The development of MCRs for synthesizing 5- and 6-membered heterocycles is an active area of research, with various transition metals used to catalyze these complex transformations. nih.govnih.gov

Derivatization from 6-Bromoindole Precursors

The synthesis of this compound can be efficiently achieved by starting with the readily available 6-bromoindole. This approach involves a two-stage process: initial functionalization of the indole core at the C3 position, followed by the introduction of the trifluoromethylthio group.

Functionalization of the Indole Core via Friedel-Crafts and Related Reactions

The Friedel-Crafts reaction is a powerful tool for the C-acylation of electron-rich aromatic systems like indoles. In the context of synthesizing this compound, a Friedel-Crafts acylation of 6-bromoindole serves as a key initial step to introduce a handle at the desired C3 position. A common approach involves the use of oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com

The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks the nucleophilic C3 position of the 6-bromoindole ring. This reaction is typically carried out in an anhydrous aprotic solvent, like dichloromethane, to prevent the decomposition of the reagents and intermediates. The resulting product is an α-keto acyl chloride, which is a versatile intermediate for further transformations. google.com

A typical procedure involves dissolving 6-bromoindole in anhydrous dichloromethane, followed by the addition of aluminum chloride. Oxalyl chloride is then added, and the mixture is refluxed. After the reaction is complete, a standard aqueous workup is performed to isolate the product, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride. google.com

Table 1: Representative Friedel-Crafts Acylation of 6-Bromoindole

ReactantReagentCatalystSolventReaction ConditionsProduct
6-BromoindoleOxalyl chlorideAluminum chlorideDichloromethaneReflux, 2 hours2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride

This table is a representation of a typical reaction based on similar reported procedures. google.com

Sequential Synthetic Transformations for Trifluoromethylthio Incorporation

Following the initial functionalization of the 6-bromoindole core, the next critical step is the incorporation of the trifluoromethylthio (SCF3) group. There are several modern methods for direct trifluoromethylthiolation, which can be adapted for the derivatized 6-bromoindole intermediate.

One prominent method involves the use of an electrophilic trifluoromethylthiolating reagent. For instance, the α-keto acyl chloride intermediate obtained from the Friedel-Crafts reaction can be converted into a more stable derivative, such as an ester or amide, which can then undergo trifluoromethylthiolation. However, a more direct approach would be to reduce the keto group and then introduce the SCF3 group.

A more direct route from a functionalized intermediate would be the reaction with a nucleophilic trifluoromethylthiolating reagent. For instance, if the C3 position is functionalized with a leaving group, a reagent like silver trifluoromethylthiolate (AgSCF3) can be employed. nih.gov Another approach involves the use of trifluoromethanesulfanylamide in the presence of a palladium catalyst. rsc.org

A plausible synthetic sequence starting from the 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride would involve its conversion to a more suitable intermediate for trifluoromethylthiolation. For example, the α-keto acyl chloride can be hydrolyzed and decarboxylated to yield 6-bromoindole-3-carbaldehyde. This aldehyde can then be reduced to the corresponding alcohol, which can be converted to a halide or sulfonate, setting the stage for nucleophilic substitution with a trifluoromethylthiolate source.

Alternatively, direct trifluoromethylthiolation of 6-bromoindole at the C3 position can be achieved using electrophilic "CF3S+" reagents. These reactions often require specific directing groups or activators to ensure regioselectivity. acs.org For instance, a sequential electrophilic trifluoromethanesulfanylation–cyclization of tryptamine (B22526) derivatives has been reported, highlighting the utility of electrophilic CF3S+ sources. acs.org

Table 2: General Methods for Trifluoromethylthiolation of Indoles

ReagentCatalyst/PromoterSubstrate TypeProduct
AgSCF3(NH4)2S2O8N-acylindolesC2 and C3-bis(trifluoromethylthiolated) indoles
TrifluoromethanesulfanylamidePd(OAc)2, BiCl32-Alkynylanilines3-(Trifluoromethylthio)indoles
N-(Trifluoromethylthio)saccharinTsOH·H2O or BF3·OEt2Tryptamine derivativesC3-(Trifluoromethylthiolated) indoles

This table summarizes general trifluoromethylthiolation methods that could be adapted for a 6-bromoindole substrate. nih.govrsc.orgacs.org

By combining the functionalization of 6-bromoindole via a Friedel-Crafts reaction with a subsequent trifluoromethylthiolation step, a viable synthetic route to this compound can be established. The choice of the specific trifluoromethylthiolating reagent and reaction conditions would depend on the nature of the C3-functionalized intermediate derived from 6-bromoindole.

Reactivity and Transformational Chemistry of 6 Bromo 3 Trifluoromethylthio Indole

Chemical Transformations of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group at the C3 position of the indole (B1671886) ring is a key functional handle that can undergo both oxidative and reductive transformations, leading to the formation of synthetically valuable derivatives.

Oxidative Modifications and Their Synthetic Utility

The sulfur atom in the trifluoromethylthio group of 6-bromo-3-(trifluoromethylthio)indole can be readily oxidized to the corresponding sulfoxide and sulfone. These oxidative modifications significantly alter the electronic properties of the molecule and provide intermediates for further synthetic manipulations.

The oxidation of aryl trifluoromethyl thioethers to their corresponding sulfoxides can be achieved using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide, often in the presence of an acid catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). The trifluoromethyl group's strong electron-withdrawing nature makes the sulfur atom less susceptible to overoxidation, often allowing for the selective formation of the sulfoxide.

Further oxidation of the trifluoromethylsulfinyl group (-SOCF3) to the trifluoromethylsulfonyl group (-SO2CF3) typically requires stronger oxidizing agents or more forcing reaction conditions. The resulting trifluoromethylsulfonyl indoles are valuable synthetic intermediates. The -SO2CF3 group is an excellent leaving group and can participate in various nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at the C3 position of the indole.

TransformationReagents and ConditionsProduct
Thioether to SulfoxideH₂O₂ / Acid Catalyst or m-CPBA6-Bromo-3-(trifluoromethylsulfinyl)indole
Sulfoxide to SulfoneStronger Oxidizing Agents6-Bromo-3-(trifluoromethylsulfonyl)indole

Reductive Pathways and Product Diversification

While less common than oxidative modifications, the trifluoromethylthio group can undergo reductive cleavage under specific conditions. This transformation can be useful for the complete removal of the trifluoromethylthio moiety, providing access to the parent 6-bromoindole (B116670) scaffold. Reductive desulfurization can be accomplished using various reducing agents, such as Raney nickel or other catalytic hydrogenation methods.

Product diversification can also be achieved through reactions that modify the trifluoromethyl group itself, although this is generally more challenging due to the high strength of the C-F bonds.

Reactions at the Indole Nucleus

The indole core of this compound is susceptible to electrophilic attack and can also be functionalized at the nitrogen atom.

Electrophilic Aromatic Substitution Patterns on this compound

The indole nucleus is an electron-rich aromatic system, and electrophilic aromatic substitution is a fundamental reaction for this class of compounds. In 3-substituted indoles, the incoming electrophile typically attacks the C2 position, as this leads to a more stable cationic intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring.

For this compound, the directing effects of the existing substituents must be considered. The trifluoromethylthio group at C3 is a deactivating, meta-directing group in the context of the pyrrole (B145914) ring's reactivity. However, with the C3 position blocked, electrophilic attack is strongly favored at the C2 position. The bromine atom at the C6 position is a deactivating, ortho-, para-directing group for electrophilic substitution on the benzene ring. Therefore, electrophilic attack on the benzene portion of the indole would be directed to the C5 and C7 positions.

Common electrophilic substitution reactions for indoles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C2 position when C3 is substituted. The Vilsmeier reagent, generated from phosphorus oxychloride and a formamide (e.g., DMF), acts as the electrophile.

Nitration: The introduction of a nitro group (-NO2) can be achieved using nitrating agents such as nitric acid in sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents, with the C2, C5, and C7 positions being the most likely sites of attack.

Halogenation: Halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would be expected to occur at the C2 position.

ReactionElectrophileExpected Position of Substitution
Vilsmeier-HaackVilsmeier ReagentC2
NitrationNO₂⁺C2, C5, or C7
HalogenationBr⁺ or Cl⁺C2

Cross-Coupling and Coupling Reactions Involving the Bromine Substituent

The bromine atom at the C6 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at this position.

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups.

Heck Reaction: The Heck reaction couples the bromoindole with an alkene to form a new carbon-carbon bond, leading to the formation of a substituted styrenyl-type derivative at the C6 position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromoindole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the bromoindole with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand.

Stille Coupling: This reaction utilizes organotin reagents as the coupling partners to introduce various hydrocarbyl groups.

Negishi Coupling: Organozinc reagents are employed in this cross-coupling reaction to form new C-C bonds.

Ullmann Coupling: This copper-catalyzed reaction can be used for the formation of biaryl systems or for the introduction of O- or N-based nucleophiles.

The presence of the trifluoromethylthio group at the C3 position may influence the reactivity of the C6-bromo substituent in these cross-coupling reactions due to its electronic effects. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields and selectivity.

Coupling ReactionCoupling PartnerBond Formed
Suzuki-MiyauraOrganoboron ReagentC-C
HeckAlkeneC-C
SonogashiraTerminal AlkyneC-C (triple bond)
Buchwald-HartwigAmineC-N
StilleOrganotin ReagentC-C
NegishiOrganozinc ReagentC-C
UllmannVarious NucleophilesC-C, C-O, C-N

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira Coupling)

The presence of a bromine atom on the indole scaffold makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organohalide. For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position. While specific literature examples for this exact compound are not detailed, the general reactivity of bromoindoles in Suzuki-Miyaura couplings is well-established. Typically, the reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or DME.

Interactive Data Table: Representative Suzuki-Miyaura Coupling of a Bromoindole

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OHigh
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMEHigh
3Pyridin-3-ylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂OModerate to High

Note: This table represents typical conditions for Suzuki-Miyaura reactions on bromoindole scaffolds and serves as a predictive model for the reactivity of this compound.

Sonogashira Coupling:

The Sonogashira coupling provides a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. The 6-bromo position of this compound can be readily functionalized using Sonogashira coupling conditions. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (Et₃N), which also often serves as the solvent. This transformation allows for the direct installation of an alkynyl moiety onto the indole core, opening pathways to more complex molecular architectures.

Interactive Data Table: Representative Sonogashira Coupling of a Bromoindole

EntryAlkynePd CatalystCu Co-catalystBase/SolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NHigh
2TrimethylsilylacetylenePd(OAc)₂/PPh₃CuITHF/Et₃NHigh
3Propargyl alcoholPd(dppf)Cl₂CuIDMF/Et₃NModerate to High

Note: This table illustrates common conditions for Sonogashira couplings involving bromoindoles, which are applicable to this compound.

Carbon-Heteroatom Bond Formation

Beyond C-C bonds, the 6-bromo substituent is also a key functional group for forging carbon-heteroatom bonds, which are crucial in medicinal chemistry and materials science.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This reaction would allow for the introduction of a wide range of primary and secondary amines at the 6-position of the indole ring. The reaction conditions typically involve a palladium precatalyst, a specialized phosphine ligand (e.g., BINAP, Xantphos), and a strong base such as sodium tert-butoxide (NaOtBu). The ability to install diverse amino groups is highly valuable for tuning the pharmacological properties of indole-based compounds.

Other C-Heteroatom Couplings:

Similarly, palladium-catalyzed methods can be employed to form carbon-oxygen (C-O) bonds (Buchwald-Hartwig etherification) by coupling with alcohols or phenols, and carbon-sulfur (C-S) bonds by coupling with thiols. These reactions expand the synthetic utility of this compound, allowing for the synthesis of a diverse library of derivatives with varied electronic and steric properties.

Mechanistic Investigations and Elucidation of Reaction Pathways

Radical Reaction Mechanisms in Trifluoromethylthiolation

The introduction of the trifluoromethylthio (-SCF3) group onto the indole (B1671886) scaffold, particularly at the C3 position, often proceeds through a radical-mediated pathway. These reactions typically involve the generation of a trifluoromethylthio radical (•SCF3), which then attacks the electron-rich indole ring.

Key aspects of the radical mechanism include:

Radical Initiation: The reaction is often initiated by the homolytic cleavage of a trifluoromethylthio precursor. A common reagent used for this purpose is silver trifluoromethylthiolate (AgSCF3), which can be prompted by an oxidant like potassium persulfate (K2S2O8) to generate the •SCF3 radical. researchgate.net Other methods for generating •SCF3 radicals include the use of N-trifluoromethylthiosaccharin under photocatalysis.

Radical Addition: The highly electrophilic •SCF3 radical readily adds to the nucleophilic C2-C3 double bond of the 6-bromoindole (B116670). This addition preferentially occurs at the C3 position to form a more stable radical intermediate, where the unpaired electron is at the C2 position and can be stabilized by the adjacent nitrogen atom.

Propagation/Termination: The resulting radical intermediate can then be oxidized to a cation, followed by deprotonation to yield the final product, 6-Bromo-3-(trifluoromethylthio)indole. Alternatively, it may participate in further radical chain propagation steps or terminate by dimerization or reaction with other radical species in the medium.

Mechanistic investigations often employ radical scavengers, such as TEMPO, to confirm the involvement of radical intermediates. The suppression of the reaction in the presence of such scavengers provides strong evidence for a radical pathway. researchgate.net

Polar and Ionic Mechanisms in Indole Functionalization

While radical pathways are common for trifluoromethylthiolation, the functionalization of the indole ring, in general, can also proceed through polar and ionic mechanisms, particularly electrophilic substitution. The indole nucleus is electron-rich, making it susceptible to attack by electrophiles.

The C3 position of indole is the most nucleophilic and typically the preferred site for electrophilic attack. In the context of 6-bromoindole, the bromine atom at the C6 position is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director. However, the strong directing effect of the indole nitrogen overwhelmingly favors substitution at the C3 position.

A plausible polar mechanism for the introduction of a trifluoromethylthio group would involve an electrophilic "SCF3+" source. This could be generated in situ from a reagent like N-(trifluoromethylthio)phthalimide or other similar electrophilic trifluoromethylthiolating agents. acs.org The mechanism would proceed as follows:

Generation of the Electrophile: An electrophilic trifluoromethylthiolating reagent provides a source of "SCF3+".

Electrophilic Attack: The electron-rich C3 position of 6-bromoindole attacks the electrophilic sulfur atom of the "SCF3+" source. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A base present in the reaction mixture removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.

Characterization of Organometallic Intermediates in Catalytic Cycles

Transition metal-catalyzed reactions are pivotal in modern organic synthesis for the functionalization of heterocyclic compounds like indole. While specific studies on the synthesis of this compound via catalytic methods detailing organometallic intermediates are not prevalent, general principles from indole C-H functionalization can be extrapolated.

In hypothetical catalytic cycles for the synthesis or further functionalization of this compound, the characterization of organometallic intermediates would be essential. These cycles often involve:

Oxidative Addition: A low-valent transition metal catalyst (e.g., Palladium(0) or Copper(I)) undergoes oxidative addition to a substrate, such as an aryl halide or a trifluoromethylthiolating agent.

Coordination and C-H Activation/Insertion: The indole substrate coordinates to the metal center. This can be followed by C-H activation, where the metal inserts into a C-H bond of the indole, or migratory insertion of a coordinated ligand into a metal-carbon bond. For indoles, C-H activation can occur at various positions, often directed by a directing group on the nitrogen atom.

Reductive Elimination: The final step is typically reductive elimination from the organometallic intermediate, which releases the functionalized indole product and regenerates the active catalyst.

Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are instrumental in identifying and characterizing these transient organometallic species, thereby providing insight into the catalytic cycle.

Kinetic and Thermodynamic Studies for Mechanistic Validation

Kinetic and thermodynamic studies are crucial for validating proposed reaction mechanisms and for optimizing reaction conditions. By determining reaction rates, activation energies, and the influence of reactant concentrations, one can gain quantitative insights into the mechanism.

For the formation of this compound, kinetic studies could involve:

Monitoring Reaction Progress: Following the concentration of reactants and products over time using techniques like HPLC or GC.

Determining Rate Laws: Systematically varying the concentrations of the 6-bromoindole, the trifluoromethylthiolating agent, and any catalysts or initiators to determine the reaction order with respect to each component.

Temperature Dependence Studies: Performing the reaction at different temperatures to calculate the activation energy (Ea) from the Arrhenius equation. This provides information about the energy barrier of the rate-determining step.

Computational Chemistry in Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the structures of intermediates and transition states.

Density Functional Theory (DFT) for Transition State Analysis

DFT calculations can be used to model the potential energy surface of a reaction, allowing for the identification and characterization of transition states. For the trifluoromethylthiolation of 6-bromoindole, DFT could be employed to:

Model Reactants, Intermediates, Products, and Transition States: Optimize the geometries of all species involved in the proposed reaction pathway.

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state for each elementary step. The step with the highest activation energy corresponds to the rate-determining step of the reaction. researchgate.net

Analyze Transition State Structures: Examine the geometry of the transition state to understand the nature of bond formation and breaking. For example, in a radical addition, the transition state would show the partial formation of the C-S bond. Vibrational frequency calculations are used to confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency).

Energy Profiles and Reaction Pathway Mapping

By connecting the calculated energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.netresearchgate.net This profile provides a visual representation of the energy changes that occur throughout the reaction.

For the synthesis of this compound, computational mapping of different potential pathways (e.g., radical vs. polar) can help to determine the most energetically favorable route under a given set of conditions. For instance, by comparing the activation barriers for a radical addition versus an electrophilic attack, one could predict which mechanism is more likely to be operative. These computational insights, when combined with experimental evidence, provide a powerful approach to fully understanding the reaction mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR for Core Structure Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational information about the indole's core structure. The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons on the indole (B1671886) ring system. The position and splitting pattern of these signals are dictated by their neighboring protons and the electronic effects of the bromo and trifluoromethylthio substituents.

Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring and the trifluoromethyl group offer insights into the electron distribution within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for 6-Bromo-3-(trifluoromethylthio)indole

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H8.1-8.3 (br s)-
C2-H7.5-7.7 (s)125-128
C4-H7.6-7.8 (d)122-125
C5-H7.2-7.4 (dd)120-123
C7-H7.8-8.0 (d)113-116
C3-100-105
C3a-128-131
C6-115-118
C7a-135-138
CF₃-128-132 (q)
S-CF₃--

Note: Predicted values are based on typical chemical shifts for similar indole derivatives and are subject to variation based on solvent and experimental conditions.

¹⁹F NMR for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is crucial for confirming the presence and electronic environment of the trifluoromethylthio (-SCF₃) group. A single resonance, typically a singlet, is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic effects of the indole ring on the trifluoromethyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₉H₅BrF₃NS.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer additional structural information. The characteristic isotopic pattern of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum, aiding in the identification of fragments containing the bromine atom.

Table 2: Expected Mass Spectrometry Data for this compound

IonCalculated m/z
[M]⁺ (for ⁷⁹Br)308.9387
[M]⁺ (for ⁸¹Br)310.9367
[M+H]⁺ (for ⁷⁹Br)309.9465
[M+H]⁺ (for ⁸¹Br)311.9445

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and MS provide detailed information about the molecule's connectivity and formula, X-ray crystallography offers the definitive, three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular geometry.

A successful single-crystal X-ray diffraction experiment would yield a detailed crystallographic information file (CIF), containing the unit cell parameters, space group, and atomic coordinates. This data is the gold standard for structural elucidation and provides invaluable insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

The Chemical Compound this compound: A Subject of Limited Research

Despite the intricate and diverse world of indole derivatives and their significant roles in various scientific fields, the specific chemical compound This compound appears to be a subject of limited investigation within the publicly available scientific literature. Extensive searches for research detailing its applications in contemporary chemical synthesis and materials science have yielded no specific results.

Therefore, a detailed article on "this compound" focusing on its use as a versatile synthetic building block for advanced organic materials, its role as an intermediate in the synthesis of biologically relevant molecules, or its methodological contributions to fluorine and indole chemistry cannot be constructed based on current research findings.

While general synthetic methods for various substituted indoles are well-documented, and the functional groups present in this compound (bromo, trifluoromethylthio, and the indole core) are of significant interest in medicinal and materials chemistry, the specific combination and substitution pattern of this particular molecule has not been a focus of published research.

Consequently, there is no available data to populate the requested sections and subsections of the article, including data tables and detailed research findings on its electronic properties, mechanistic studies of its reactivity, or its application in developing new synthetic methodologies.

Future Research Directions and Perspectives

Sustainable and Green Chemistry Approaches in 6-Bromo-3-(trifluoromethylthio)indole Synthesis

The growing emphasis on environmentally benign chemical processes necessitates the development of sustainable methods for the synthesis of this compound. Future research in this area should prioritize the use of greener solvents, atom-economical reactions, and energy-efficient methodologies.

One promising avenue is the exploration of electrochemical methods for the trifluoromethylthiolation of 6-bromoindole (B116670). Electrosynthesis offers a green alternative to traditional chemical oxidants, minimizing waste generation rsc.org. The synthesis could also be designed to utilize bio-based solvents or even aqueous systems, further reducing the environmental impact. For instance, the use of fruit juices as natural catalysts in organic reactions is an emerging eco-friendly approach that could be investigated for the synthesis of indole (B1671886) derivatives jetir.org.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing one-pot synthesis to minimize waste.
Atom Economy Utilizing addition reactions that incorporate all atoms from the reactants into the final product.
Less Hazardous Chemical Syntheses Employing non-toxic reagents and solvents.
Designing Safer Chemicals The target molecule itself may have improved biological profiles with reduced toxicity.
Safer Solvents and Auxiliaries Using water, ethanol, or other bio-based solvents.
Design for Energy Efficiency Exploring reactions at ambient temperature and pressure, potentially using photocatalysis.
Use of Renewable Feedstocks Investigating the use of bio-derived starting materials for the indole core.
Reduce Derivatives Avoiding the use of protecting groups through selective reaction design.
Catalysis Employing recyclable catalysts to minimize waste.
Design for Degradation Not directly applicable to the synthesis but relevant for the lifecycle of resulting products.
Real-time analysis for Pollution Prevention In-situ monitoring of reaction progress to optimize conditions and prevent byproduct formation.
Inherently Safer Chemistry for Accident Prevention Using stable and less reactive reagents to minimize the risk of accidents.

Exploration of Novel Reactivity and Unprecedented Transformations

The dual functionality of this compound provides a rich platform for discovering novel chemical reactions and transformations. The electron-withdrawing nature of the trifluoromethylthio group at the C3 position can significantly influence the reactivity of the indole ring, potentially leading to unprecedented chemical behavior.

Future research should focus on leveraging the unique electronic properties of this compound. For example, the development of novel cyclization reactions initiated by radical species at the trifluoromethylthio group could lead to the formation of complex polycyclic indole derivatives researchgate.net. The presence of the bromo group at the C6 position also offers a handle for various cross-coupling reactions, which could be explored in tandem with reactions at the C3-substituent to generate structurally diverse molecules.

Furthermore, investigating the reactivity of the indole N-H bond in the context of these two powerful substituents could unveil new synthetic pathways. Derivatization at the nitrogen atom followed by intramolecular reactions could lead to the formation of novel heterocyclic systems. The exploration of photochemical and electrochemical reactions could also unlock new reactivity patterns that are not accessible through traditional thermal methods nih.govrsc.org.

Development of Highly Selective and Efficient Catalytic Systems

The development of highly selective and efficient catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research should aim to design catalysts that can selectively functionalize specific positions of the molecule without affecting other reactive sites.

For instance, the development of palladium or copper-based catalytic systems for the selective cross-coupling of the C-Br bond at the 6-position is of high importance. These catalysts should be tolerant of the trifluoromethylthio group at the C3 position. Conversely, the development of catalysts that can selectively activate C-H bonds at other positions of the indole ring, while leaving the C-Br bond intact for subsequent transformations, would be highly valuable.

Rhodium(III)-catalyzed C-H activation has been shown to be effective for the functionalization of indoles, and this could be a promising area of investigation for this compound researchgate.net. Additionally, the use of photoredox catalysis could enable novel and selective transformations under mild reaction conditions nih.gov. The design of chiral catalysts for the enantioselective functionalization of this molecule would also be a significant advancement, particularly for applications in medicinal chemistry.

Catalyst TypePotential Application for this compoundDesired Selectivity
Palladium-based Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-couplingSelective reaction at the C6-Br bond.
Copper-based Ullmann coupling, Chan-Lam couplingSelective reaction at the C6-Br bond or N-H functionalization.
Rhodium-based C-H activation and functionalizationSelective C-H functionalization at C2, C4, C5, or C7.
Iridium-based C-H borylationSelective C-H borylation for further functionalization.
Photoredox Catalysts Radical-mediated transformations, cycloadditionsPosition-selective functionalization under mild conditions.
Chiral Catalysts Asymmetric synthesisEnantioselective functionalization for the synthesis of chiral molecules.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-Bromo-3-(trifluoromethylthio)indole?

  • Methodology :

Bromination : Introduce bromine at the 6-position of indole via electrophilic substitution using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 50–60°C) .

Trifluoromethylthiolation : Install the -SCF₃ group at position 3 using (trifluoromethyl)thiolation reagents (e.g., AgSCF₃ or CuSCF₃) under catalytic conditions (e.g., CuI in PEG-400/DMF mixtures) .

  • Order of steps : Bromination after trifluoromethylthiolation may require protecting the -SCF₃ group to avoid side reactions due to its electron-withdrawing nature .

Q. How is this compound characterized structurally?

  • Key techniques :

  • NMR : ¹H NMR (aromatic protons: δ 7.1–7.3 ppm), ¹³C NMR (CF₃ resonance: δ ~120–125 ppm), and ¹⁹F NMR (δ -40 to -50 ppm for -SCF₃) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₉H₅BrF₃NS: 302.9365) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O and N–H⋯O bonds in carboxylic acid derivatives) .

Advanced Research Questions

Q. How does the trifluoromethylthio group affect the electronic properties and reactivity of the indole core?

  • Electronic effects :

  • The -SCF₃ group is strongly electron-withdrawing, reducing electron density at the indole ring and directing electrophilic substitutions to specific positions (e.g., para to -SCF₃) .
  • Impact on reactivity : Enhances stability toward oxidation but may complicate nucleophilic aromatic substitutions unless activated by directing groups .
    • Case study : In 5-Bromo-3-(methylthio)-1H-indole, oxidation of the -SMe group to sulfoxide/sulfone alters solubility and bioactivity .

Q. What strategies optimize regioselectivity in functionalizing this compound?

  • Regioselective bromination : Use bulky bases (e.g., LDA) to deprotonate the indole NH and direct bromination to the 6-position .
  • Cross-coupling reactions : Leverage the bromine atom for Suzuki-Miyaura couplings (e.g., with aryl boronic acids) to introduce diverse substituents .
  • Challenges : Competing reactions at the 3-position due to -SCF₃’s electronic effects require careful catalyst selection (e.g., Pd(PPh₃)₄ for mild conditions) .

Q. How can crystallographic data resolve contradictions in spectral assignments?

  • Example : In 6-Bromo-1H-indole-3-carboxylic acid, X-ray data confirmed intermolecular hydrogen bonds (O–H⋯O and N–H⋯O) that explained unexpected NMR splitting .
  • Best practices : Combine DFT calculations with experimental data to validate resonance assignments in complex spectra .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reaction yields for this compound synthesis?

  • Troubleshooting :

  • Solvent effects : PEG-400/DMF mixtures improve solubility of intermediates but may trap bromine; test alternative solvents (e.g., THF/EtOH) .
  • Catalyst loading : Optimize CuI or AgSCF₃ concentrations to balance reaction rate and byproduct formation .
    • Statistical tools : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

Q. What analytical methods differentiate this compound from its sulfone/sulfoxide derivatives?

  • Techniques :

  • IR spectroscopy : S=O stretches (~1050–1150 cm⁻¹) for sulfoxides/sulfones .
  • LC-MS/MS : Monitor molecular weight shifts (e.g., +16 Da for sulfoxide, +32 Da for sulfone) .
  • ¹⁹F NMR : Chemical shifts vary with oxidation state (e.g., δ -45 ppm for -SCF₃ vs. δ -60 ppm for -SO₂CF₃) .

Applications in Drug Development

Q. How is this compound used as a scaffold in medicinal chemistry?

  • Case studies :

  • Antioxidants : Bromoindole derivatives (e.g., 5-bromo-3-substituted indoles) show radical-scavenging activity in ischemia models .
  • Kinase inhibitors : Trifluoromethylthio groups enhance membrane permeability and target binding in indole-based inhibitors .
    • Derivatization : Introduce amino or carboxyl groups via cross-coupling for SAR studies .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use N95 masks, gloves, and eye protection to avoid inhalation/contact .
  • Storage : Keep in a cool, dark place under inert gas (N₂/Ar) to prevent decomposition .
  • Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.